
Pentafluorophenyl 4-vinylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pentafluorophenyl 4-vinylbenzoate is a styrene monomer that contains a highly reactive “activated ester” for coupling reactions with alcohols or amines prior to polymerization . This allows for easy use in making customized architectures .
Synthesis Analysis
The synthesis of Pentafluorophenyl 4-vinylbenzoate involves the use of reversible addition–fragmentation chain transfer (RAFT) polymerization . This process utilizes benzyl dithiobenzoate, cumyl dithiobenzoate, and 4-cyano-4- ( (thiobenzoyl)sulfanyl)pentanoic acid as chain transfer agents .Molecular Structure Analysis
The molecular formula of Pentafluorophenyl 4-vinylbenzoate is C15H7F5O2 . The Canonical SMILES string is Fc1c(F)c(F)c(OC(=O)c2ccc(C=C)cc2)c(F)c1F .Chemical Reactions Analysis
Pentafluorophenyl 4-vinylbenzoate is used in coupling reactions with alcohols or amines prior to polymerization . It has been found that poly(pentafluorophenyl 4-vinylbenzoate) showed a higher stability towards hydrolysis and a significantly higher reactivity, resulting in complete conversions with different amines .Physical And Chemical Properties Analysis
Pentafluorophenyl 4-vinylbenzoate is a solid substance with a melting point of 39-44 °C . It should be stored at a temperature of 2-8°C .作用機序
Safety and Hazards
As per the available safety data sheet, Pentafluorophenyl 4-vinylbenzoate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled .
将来の方向性
Research on Pentafluorophenyl 4-vinylbenzoate is ongoing, with studies exploring its use in the synthesis of novel cyclic-brush polymers with high grafting densities . These polymers are constructed via the grafting onto approach by combining a light-induced Diels–Alder ring-closure approach and activated ester chemistry as a post-modification method .
特性
CAS番号 |
864069-04-5 |
|---|---|
分子式 |
C15H7F5O2 |
分子量 |
314.21 g/mol |
IUPAC名 |
(2,3,4,5,6-pentafluorophenyl) 4-ethenylbenzoate |
InChI |
InChI=1S/C15H7F5O2/c1-2-7-3-5-8(6-4-7)15(21)22-14-12(19)10(17)9(16)11(18)13(14)20/h2-6H,1H2 |
InChIキー |
QLSHRSPPXSAGTR-UHFFFAOYSA-N |
正規SMILES |
C=CC1=CC=C(C=C1)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



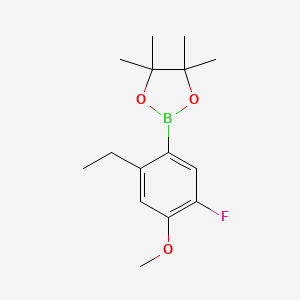
![1,1-Dimethylethyl 4-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1-piperidinecarboxylate](/img/structure/B8682695.png)
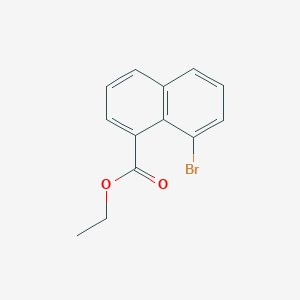

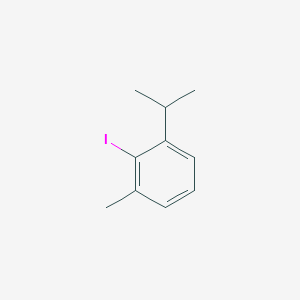
![2-[5-(4-Cyanophenyl)-1-benzofuran-2-yl]ethyl 4-methylbenzenesulfonate](/img/structure/B8682725.png)
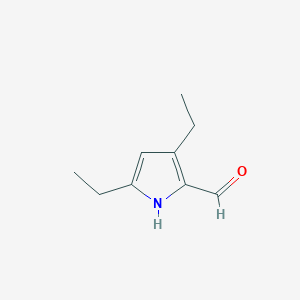
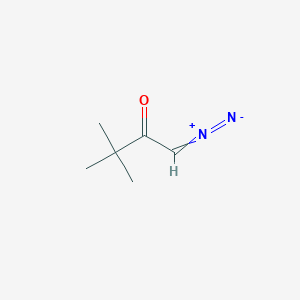
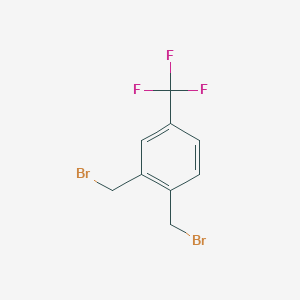
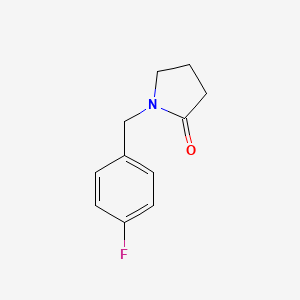
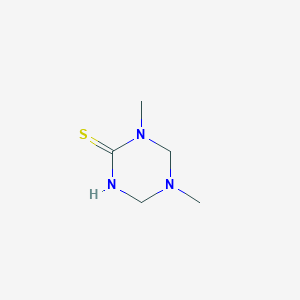
![2,7-Dibromo-4-methoxybenzo[d]thiazole](/img/structure/B8682755.png)